3-Chloro-2-ethoxy-1,1'-biphenyl
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Overview
Description
3-Chloro-2-ethoxy-1,1’-biphenyl: is an organic compound that belongs to the biphenyl family It is characterized by the presence of a chlorine atom at the third position and an ethoxy group at the second position on the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-ethoxy-1,1’-biphenyl can be achieved through several methods, including:
Suzuki-Miyaura Coupling: This method involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst.
Direct Chlorination and Ethoxylation: Another approach involves the direct chlorination of biphenyl followed by ethoxylation.
Industrial Production Methods: Industrial production of 3-Chloro-2-ethoxy-1,1’-biphenyl often relies on scalable and cost-effective methods such as the Suzuki-Miyaura coupling. This method is favored due to its high yield and the availability of reagents .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-Chloro-2-ethoxy-1,1’-biphenyl can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, altering the oxidation state of the biphenyl core.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted biphenyl derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of biphenyl quinones or other oxidized derivatives.
Scientific Research Applications
Chemistry:
Biology and Medicine:
Pharmaceuticals: The compound is investigated for its potential use in drug development due to its unique structural features.
Industry:
Mechanism of Action
The mechanism by which 3-Chloro-2-ethoxy-1,1’-biphenyl exerts its effects involves interactions with specific molecular targets. The chlorine and ethoxy groups play a crucial role in modulating the compound’s reactivity and binding affinity to various substrates . The pathways involved often include electrophilic aromatic substitution and coordination to metal centers in catalytic processes .
Comparison with Similar Compounds
2-Chloro-1,1’-biphenyl: Similar structure but lacks the ethoxy group, resulting in different chemical properties and reactivity.
4-Chloro-2-ethoxy-1,1’-biphenyl: The position of the chlorine atom is different, affecting its reactivity and applications.
Properties
Molecular Formula |
C14H13ClO |
---|---|
Molecular Weight |
232.70 g/mol |
IUPAC Name |
1-chloro-2-ethoxy-3-phenylbenzene |
InChI |
InChI=1S/C14H13ClO/c1-2-16-14-12(9-6-10-13(14)15)11-7-4-3-5-8-11/h3-10H,2H2,1H3 |
InChI Key |
OTKUCULRIUQMPL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC=C1Cl)C2=CC=CC=C2 |
Origin of Product |
United States |
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